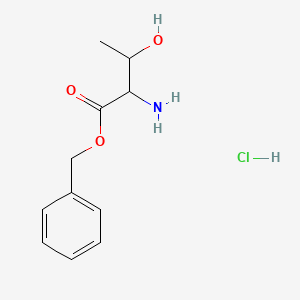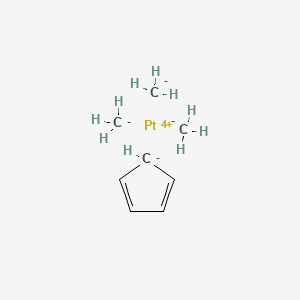
Carbanide;cyclopenta-1,3-diene;platinum(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopenta-1,3-diene;platinum(4+) is a complex organometallic compound that features a platinum ion coordinated with carbanide and cyclopenta-1,3-diene ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;platinum(4+) typically involves the reaction of platinum salts with cyclopenta-1,3-diene and carbanide ligands under controlled conditions. One common method involves the use of platinum(IV) chloride as a starting material, which reacts with cyclopenta-1,3-diene in the presence of a reducing agent to form the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, may be employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopenta-1,3-diene;platinum(4+) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. For example, the addition of halogens can lead to the formation of halogenated derivatives, while reactions with acids can result in protonation of the ligands .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-exchanged products .
Scientific Research Applications
Carbanide;cyclopenta-1,3-diene;platinum(4+) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which carbanide;cyclopenta-1,3-diene;platinum(4+) exerts its effects involves the coordination of the platinum center with various ligands. This coordination can alter the electronic properties of the platinum ion, enabling it to participate in catalytic cycles or interact with biological molecules. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or electron transfer in catalysis .
Comparison with Similar Compounds
Similar Compounds
- Carbanide;cyclopenta-1,3-diene;titanium(4+)
- Bis(cyclopentadienyl)dimethylzirconium(IV)
Uniqueness
Carbanide;cyclopenta-1,3-diene;platinum(4+) is unique due to the presence of the platinum ion, which imparts distinct electronic and catalytic properties compared to similar compounds with titanium or zirconium. The platinum center allows for a wider range of redox chemistry and stronger interactions with ligands, making it more versatile in various applications .
Properties
Molecular Formula |
C8H14Pt |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |
InChI Key |
KQNGEZAUPWGBOJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B13386068.png)
![tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13386075.png)
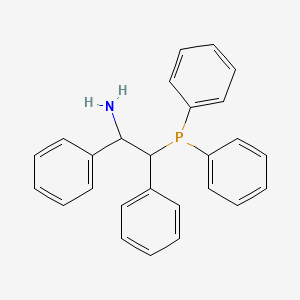
![[5-(4-Amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13386099.png)
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-2,2-dioxo-1,3,3a,4,4a,5,6,7,8,8a,9,9a-dodecahydronaphtho[2,3-c]thiophen-6-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2,2-dioxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-naphtho[3,2-c][1,2]thiazol-7-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f]indol-7-yl]carbamate](/img/structure/B13386106.png)
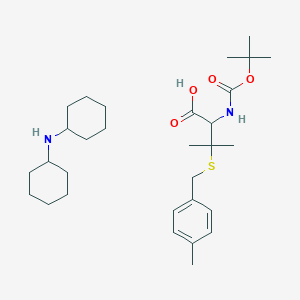
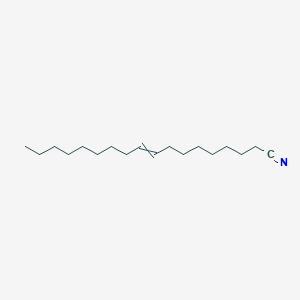
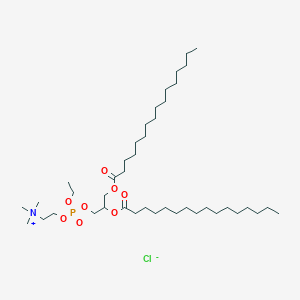
![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)
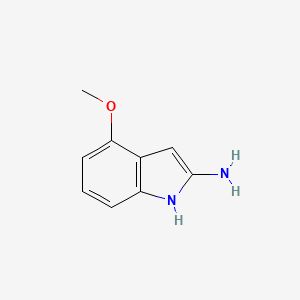

![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)
